molecular formula C12H13BrO B14389705 7-Bromo-4,6-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde CAS No. 88632-92-2

7-Bromo-4,6-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde

Cat. No.: B14389705
CAS No.: 88632-92-2
M. Wt: 253.13 g/mol
InChI Key: IKJHWRMJIBOUFW-UHFFFAOYSA-N
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Description

7-Bromo-4,6-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound with a complex structure that includes a bromine atom, two methyl groups, and an aldehyde functional group. This compound is part of the indene family, which is known for its bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. The presence of the bromine atom and the aldehyde group makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4,6-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde typically involves multiple steps. One common method starts with the bromination of 4,6-dimethyl-2,3-dihydro-1H-indene, followed by the introduction of the aldehyde group through formylation reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and reduced production costs. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4,6-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: 7-Bromo-4,6-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid.

    Reduction: 7-Bromo-4,6-dimethyl-2,3-dihydro-1H-indene-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-4,6-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-4,6-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The presence of the bromine atom and the aldehyde group can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2,3-dihydro-1H-indene: Lacks the bromine atom and aldehyde group.

    7-Bromo-2,3-dihydro-1H-indene-5-carbaldehyde: Lacks the methyl groups.

    4,6-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde: Lacks the bromine atom.

Uniqueness

The unique combination of the bromine atom, methyl groups, and aldehyde functional group in 7-Bromo-4,6-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde makes it a versatile compound for various chemical reactions and applications. Its structure allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

CAS No.

88632-92-2

Molecular Formula

C12H13BrO

Molecular Weight

253.13 g/mol

IUPAC Name

7-bromo-4,6-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde

InChI

InChI=1S/C12H13BrO/c1-7-9-4-3-5-10(9)12(13)8(2)11(7)6-14/h6H,3-5H2,1-2H3

InChI Key

IKJHWRMJIBOUFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCC2=C(C(=C1C=O)C)Br

Origin of Product

United States

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